3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a 3-bromophenylamine group at position 3. The bromophenyl substituent likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
azepan-1-yl-[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUFCRJRUHGCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials may include 3-bromophenylamine, 7-methyl-1,8-naphthyridine, and azepane. The key steps in the synthesis may involve:
Nucleophilic Substitution: Reacting 3-bromophenylamine with 7-methyl-1,8-naphthyridine under basic conditions to form an intermediate.
Amidation: Coupling the intermediate with azepane to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Intercalating DNA: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine
- Key Difference : Bromine (Br) vs. chlorine (Cl) at the phenyl para position.
- Impact: Electronics: Bromine’s higher electronegativity and larger atomic radius may alter electron distribution, affecting interactions with electron-rich biological targets. Lipophilicity: Bromine increases logP (calculated ~3.2 vs. Synthetic Accessibility: Chlorophenyl derivatives may offer cost advantages due to cheaper starting materials.
N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine Derivatives
- Key Difference: Methoxybenzyl and dimethylamino groups replace azepane-carbonyl and bromophenyl.
- Impact: Solubility: The methoxy group improves aqueous solubility compared to bromophenyl. Activity: highlights derivatives with modifications for kinase inhibition, suggesting structural flexibility in targeting diverse enzymes .
Heterocyclic Modifications
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine
- Key Difference : Cyclopropyl-oxadiazole and benzodioxin groups replace azepane-carbonyl and bromophenyl.
- Aromatic Interactions: Benzodioxin’s fused ring system may enhance π-π stacking with aromatic residues in binding pockets .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : Crystallographic data (e.g., SHELX-refined structures) are critical for understanding binding conformations, but such data are absent in the provided evidence .
- Synthetic Trends : and highlight divergent synthetic routes (e.g., chloroformate couplings, oxadiazole cyclization), suggesting tunability for specific applications .
Biological Activity
3-(azepane-1-carbonyl)-N-(3-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the naphthyridine class of heterocyclic compounds. Its unique structural features, including an azepane ring and a bromophenyl group, suggest potential biological activities that warrant investigation. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular formula of this compound is with a molecular weight of 423.35 g/mol. The compound features:
- Naphthyridine core : Known for diverse biological activities.
- Azepane carbonyl group : May enhance solubility and bioavailability.
- Bromophenyl moiety : Potentially increases reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could modulate signaling pathways, influencing cellular responses.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of naphthyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Naphthyridine derivatives | Broad-spectrum antimicrobial |
Anticancer Properties
The naphthyridine core is well-documented for its anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Disruption of cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and cell death.
A comparative analysis with known anticancer agents can provide insights into its efficacy.
| Compound | Mechanism | Efficacy |
|---|---|---|
| This compound | Induces apoptosis | TBD |
| Doxorubicin | DNA intercalation | High |
Synthesis and Biological Evaluation
A recent study synthesized several naphthyridine derivatives, including the target compound. The evaluation involved assessing cytotoxicity against various cancer cell lines and determining the minimum inhibitory concentrations (MICs) against bacterial strains.
The findings indicated that the compound exhibited promising activity with an MIC comparable to established antibiotics and significant cytotoxicity against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications on the azepane ring or bromophenyl group may enhance potency or selectivity towards specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
